molecular formula C16H10ClFN2 B12916377 4-Chloro-5-fluoro-2,6-diphenylpyrimidine CAS No. 1246555-78-1

4-Chloro-5-fluoro-2,6-diphenylpyrimidine

Cat. No.: B12916377
CAS No.: 1246555-78-1
M. Wt: 284.71 g/mol
InChI Key: BCPWQGZLEOITLC-UHFFFAOYSA-N
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Description

4-Chloro-5-fluoro-2,6-diphenylpyrimidine is a heterocyclic aromatic compound with the molecular formula C16H10ClFN2 This compound is characterized by the presence of a pyrimidine ring substituted with chlorine, fluorine, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-5-fluoro-2,6-diphenylpyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chloro-5-fluoro-2,6-diaminopyrimidine with benzaldehyde derivatives in the presence of a suitable catalyst. The reaction is often carried out in an organic solvent such as ethanol or acetonitrile, and the mixture is heated to promote cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-5-fluoro-2,6-diphenylpyrimidine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine and fluorine atoms can be substituted by nucleophiles such as amines or thiols.

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the pyrimidine ring to dihydropyrimidine derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed

    Nucleophilic Substitution: Substituted pyrimidine derivatives with various functional groups.

    Oxidation: Pyrimidine N-oxides.

    Reduction: Dihydropyrimidine derivatives.

Scientific Research Applications

4-Chloro-5-fluoro-2,6-diphenylpyrimidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and agrochemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-5-fluoro-2,6-diphenylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-5-fluoro-2,6-dimethylpyrimidine
  • 2,4-Dichloro-5-fluoropyrimidine
  • 2,4-Dichloro-5-fluoro-6-methylpyrimidine

Uniqueness

4-Chloro-5-fluoro-2,6-diphenylpyrimidine is unique due to the presence of phenyl groups at positions 2 and 6 of the pyrimidine ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and contributes to its specific applications and properties.

Properties

CAS No.

1246555-78-1

Molecular Formula

C16H10ClFN2

Molecular Weight

284.71 g/mol

IUPAC Name

4-chloro-5-fluoro-2,6-diphenylpyrimidine

InChI

InChI=1S/C16H10ClFN2/c17-15-13(18)14(11-7-3-1-4-8-11)19-16(20-15)12-9-5-2-6-10-12/h1-10H

InChI Key

BCPWQGZLEOITLC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=NC(=N2)C3=CC=CC=C3)Cl)F

Origin of Product

United States

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